Validated LC-MS/MS Quantification: Linear Range and Accuracy for Abiraterone N-Oxide
In a validated LC-MS/MS method for simultaneous quantification of abiraterone and its five metabolites in human plasma, Abiraterone N-oxide (A-NO) demonstrated a specific linear range and acceptable accuracy/precision. This performance is directly comparable to other metabolites like Abiraterone sulfate (A-Sul) and Abiraterone N-oxide sulfate (A-NO-Sul) analyzed in the same assay [1].
| Evidence Dimension | Method validation parameters (linear range, accuracy, precision) for multiple analytes in a single LC-MS/MS assay |
|---|---|
| Target Compound Data | Accuracy: 87.6-113.8%. Precision: <14.0%. (Part of a multi-analyte panel including A-NO, A-Sul, A-NO-Sul, D4A, 5αA). Specific linear range for A-NO was not individually reported but was part of a preassigned validated concentration range for all analytes. |
| Comparator Or Baseline | Abiraterone sulfate (A-Sul) and Abiraterone N-oxide sulfate (A-NO-Sul), analyzed in the same method. Accuracy: 87.6-113.8%. Precision: <14.0%. |
| Quantified Difference | All analytes in the panel (including A-NO) met the same acceptance criteria for accuracy (within 87.6-113.8%) and precision (<14.0%). |
| Conditions | Human plasma samples extracted by protein precipitation with acetonitrile. Separation on an ACE-C18 column (2.1 × 50 mm, 5 µm). Detection by Triple Quad 6500+ mass spectrometer in MRM mode. |
Why This Matters
This data confirms that Abiraterone N-Oxide can be reliably quantified alongside its parent drug and other metabolites using a single, validated method, which is essential for comprehensive pharmacokinetic studies and therapeutic drug monitoring.
- [1] Yixin Hu et al., 'Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmacokinetic study in healthy Chinese subjects', Journal of Pharmaceutical and Biomedical Analysis, 2022, 217, 114826. PMID: 35576735. View Source
